molecular formula C11H21NO4 B11719740 tert-butyl N-[(3R,4S)-3,4-dihydroxycyclohexyl]carbamate

tert-butyl N-[(3R,4S)-3,4-dihydroxycyclohexyl]carbamate

Cat. No.: B11719740
M. Wt: 231.29 g/mol
InChI Key: QLRJVNYCDQTYOU-SXNZSPLWSA-N
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Description

"tert-butyl N-[(3R,4S)-3,4-dihydroxycyclohexyl]carbamate" is a chiral cyclohexane derivative featuring a carbamate-protected amine group and two hydroxyl groups in the 3R,4S configuration. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine, enabling selective reactivity in synthetic pathways. This compound is structurally significant in medicinal chemistry, particularly for designing bioactive molecules targeting enzymes or receptors sensitive to stereochemistry and polarity .

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

tert-butyl N-[(3R,4S)-3,4-dihydroxycyclohexyl]carbamate

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-7-4-5-8(13)9(14)6-7/h7-9,13-14H,4-6H2,1-3H3,(H,12,15)/t7?,8-,9+/m0/s1

InChI Key

QLRJVNYCDQTYOU-SXNZSPLWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1CC[C@@H]([C@@H](C1)O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C(C1)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R,4S)-3,4-dihydroxycyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method involves the use of tert-butyl carbamate and a cyclohexyl diol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(3R,4S)-3,4-dihydroxycyclohexyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(3R,4S)-3,4-dihydroxycyclohexyl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its hydroxyl groups can form hydrogen bonds with enzymes, providing insights into enzyme mechanisms and functions .

Medicine: Its carbamate group can be modified to produce compounds with therapeutic properties, such as anti-inflammatory or anticancer agents .

Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of polymers and other materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R,4S)-3,4-dihydroxycyclohexyl]carbamate involves its interaction with specific molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with proteins or enzymes, affecting their structure and function. Additionally, the carbamate group can undergo hydrolysis to release active intermediates that interact with cellular pathways .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous carbamates with variations in ring size, substituents, and stereochemistry. Key examples include:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Ring Type Substituents Key Properties
tert-butyl N-[(3R,4S)-3,4-dihydroxycyclohexyl]carbamate Not provided Cyclohexane 3R,4S-dihydroxy High hydrophilicity, chiral centers enable stereospecific interactions
tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate 225641-84-9 Cyclopentane 3R-hydroxy Reduced ring strain; lower polarity vs. diol
tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate 1523530-57-5 Piperidine 5S-methyl Basic nitrogen enhances solubility; methyl group increases lipophilicity
tert-butyl N-[(3S,4S)-3-aminotetrahydropyran-4-yl]carbamate 1802334-66-2 Tetrahydropyran 3S-amine, 4S-Boc Ether oxygen improves metabolic stability; amine enables functionalization
tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate 207729-03-1 Cyclopentane cis-3-hydroxy Cis-diol mimics enhance hydrogen bonding in constrained rings

Key Comparative Insights

Ring Size and Flexibility :

  • Cyclohexane (target compound) offers greater conformational flexibility (chair vs. boat transitions) compared to cyclopentane (puckered) or piperidine (rigid chair). This impacts binding to flexible protein pockets .
  • Piperidine and tetrahydropyran derivatives (e.g., CAS 1523530-57-5, 1802334-66-2) incorporate heteroatoms (N/O), altering electronic profiles and hydrogen-bonding capacity vs. pure hydrocarbon rings .

Substituent Effects: The 3R,4S-dihydroxy groups in the target compound confer higher polarity and water solubility compared to monohydroxy (e.g., 225641-84-9) or non-polar substituents (e.g., methyl in 1523530-57-5). This makes the compound suitable for aqueous-phase reactions or targeting polar binding sites . Stereochemistry: The cis-diol configuration in cyclopentane derivatives (e.g., 207729-03-1) mimics natural sugars, whereas the trans configuration in some piperidines (e.g., 1268520-95-1) may reduce steric hindrance in synthetic intermediates .

Functional Group Synergy: Boc protection in all compounds ensures amine stability during synthesis. Piperidine-based carbamates (e.g., 1523530-57-5) are preferred for CNS drug candidates due to enhanced blood-brain barrier penetration, whereas the target’s diol may limit passive diffusion .

Research Implications

  • Drug Design : The target compound’s diol motif is advantageous for targeting kinases or lectins requiring bidentate hydrogen bonds. In contrast, piperidine/tetrahydropyran analogs are more suited for GPCR ligands .
  • Synthetic Utility : Cyclopentane derivatives (e.g., 225641-84-9) are simpler to functionalize due to lower steric hindrance, while the target’s cyclohexane diol may require selective protection/deprotection steps .

Biological Activity

tert-butyl N-[(3R,4S)-3,4-dihydroxycyclohexyl]carbamate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, exploring its mechanisms of action, effects on different biological systems, and relevant case studies.

  • Molecular Formula : C11H21NO4
  • Molecular Weight : 231.3 g/mol
  • CAS Number : 1853339-29-3
  • Purity : Typically ≥ 95%

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function through the following mechanisms:

  • Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's disease. For instance, one study reported an IC50 value of 15.4 nM for AChE inhibition .
  • Antioxidant Properties : The compound exhibits antioxidant activity, which may protect cells from oxidative stress. However, the effectiveness can vary significantly depending on the concentration used .
  • Modulation of Cell Signaling Pathways : It has been suggested that the compound may influence pathways related to inflammation and cell survival, particularly in neuroprotective contexts .

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of this compound:

Biological Activity Effect Reference
AChE InhibitionIC50 = 15.4 nM
Antioxidant ActivityModerate protective effects observed
Neuroprotection in vitroReduced TNF-α levels and free radicals
Amyloid Aggregation Inhibition85% inhibition at 100 μM

Case Studies

  • Neuroprotective Effects in Alzheimer’s Disease Models :
    • In a study using an Alzheimer’s disease model induced by scopolamine, this compound demonstrated significant neuroprotective effects by preventing astrocyte cell death induced by amyloid-beta (Aβ) peptides .
  • Metabolic Studies :
    • Metabolism studies in rats indicated that the compound undergoes various transformations but does not accumulate significantly in urine, suggesting rapid metabolism and clearance from the body .

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